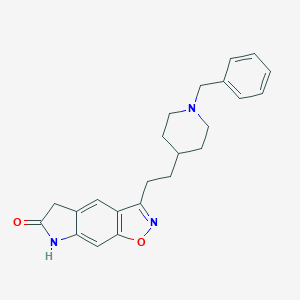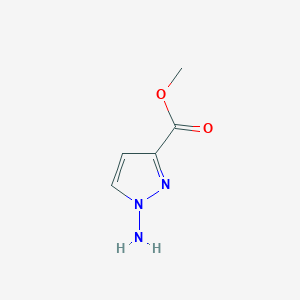
2,6-Dimethylphenyl isocyanate
Descripción general
Descripción
2,6-Dimethylphenyl isocyanate is used in the preparation of homoleptic metallaamidine complex and derivatized bets-cyclodextrins . It is also used as a chiral stationary phase in normal-phase liquid chromatography .
Synthesis Analysis
2,6-Dimethylphenyl isocyanate is used in the preparation of homoleptic metallaamidine complex . It is also involved in the preparation of tris (2,6-dimethylphenylimido)methylrhenium (VII) . It can undergo (4+1) cycloaddition reaction with certain α,β-unsaturated ketones in the presence of GaCl 3 catalyst to give the corresponding unsaturated lactones .Molecular Structure Analysis
The molecular formula of 2,6-Dimethylphenyl isocyanate is C9H9NO . The IUPAC name is 2-isocyanato-1,3-dimethylbenzene . The InChI is InChI=1S/C9H9NO/c1-7-4-3-5-8 (2)9 (7)10-6-11/h3-5H,1-2H3 . The Canonical SMILES is CC1=C (C (=CC=C1)C)N=C=O .Chemical Reactions Analysis
2,6-dimethylphenyl isocyanide can undergo (4+1) cycloaddition reaction with certain α,β-unsaturated ketones in the presence of GaCl 3 catalyst to give the corresponding unsaturated lactones . It is also involved in the preparation of tris (2,6-dimethylphenylimido)methylrhenium (VII) .Physical And Chemical Properties Analysis
The molecular weight of 2,6-Dimethylphenyl isocyanate is 147.17 g/mol . It has a XLogP3-AA value of 3.5 . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The exact mass and monoisotopic mass are 147.068413911 g/mol . The topological polar surface area is not mentioned in the search results .Aplicaciones Científicas De Investigación
Preparation of Derivatized β-Cyclodextrins
2,6-Dimethylphenyl isocyanate has been used in the preparation of derivatized β-cyclodextrins . These cyclodextrins can be used as chiral stationary phases in normal-phase liquid chromatography .
Chiral Stationary Phase in Normal-Phase Liquid Chromatography
Derivatized β-cyclodextrins prepared using 2,6-Dimethylphenyl isocyanate can be used as a chiral stationary phase in normal-phase liquid chromatography . This allows for the separation of enantiomers, which is crucial in pharmaceutical research and development .
Synthesis of Tris(2,6-dimethylphenylimido)methylrhenium(VII)
2,6-Dimethylphenyl isocyanate is used in the synthesis of tris(2,6-dimethylphenylimido)methylrhenium(VII) . This compound has potential applications in catalysis and materials science .
Preparation of 1-(2-isopropylphenyl)-3-(2,6-dimethylphenyl)urea
This compound is synthesized using 2,6-Dimethylphenyl isocyanate . While the specific applications of this urea derivative are not mentioned, urea derivatives in general have a wide range of applications in medicinal chemistry .
Solvent Applications
2,6-Dimethylphenyl isocyanate is a liquid and can potentially be used as a solvent in various chemical reactions .
Research Use
As a research-grade chemical, 2,6-Dimethylphenyl isocyanate is used in various research applications . Its reactivity and properties make it a valuable tool in the development of new synthetic methods and materials .
Safety and Hazards
2,6-Dimethylphenyl isocyanate is hazardous. It may cause respiratory irritation, allergy or asthma symptoms or breathing difficulties if inhaled. It is fatal if inhaled or swallowed. It causes serious eye irritation and skin irritation. It may cause skin sensitization. It is a combustible liquid . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment is recommended .
Mecanismo De Acción
Target of Action
2,6-Dimethylphenyl isocyanate is a chemical compound that primarily targets the respiratory system . It is known to cause acute toxicity through dermal, inhalation, and oral routes .
Biochemical Pathways
It is known to be used in the preparation of derivatized β-cyclodextrins, which are used as chiral stationary phases in normal-phase liquid chromatography . It is also involved in the preparation of tris (2,6-dimethylphenylimido)methylrhenium (VII) and 1- (2-isopropylphenyl)-3- (2,6-dimethylphenyl)urea .
Action Environment
The action, efficacy, and stability of 2,6-Dimethylphenyl isocyanate can be influenced by various environmental factors. For instance, its reactivity means it can be affected by the presence of moisture or other reactive substances. Additionally, its volatility and the fact that it is a liquid at room temperature mean that it can readily evaporate, potentially leading to inhalation exposure .
Propiedades
IUPAC Name |
2-isocyanato-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7-4-3-5-8(2)9(7)10-6-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLRKXVEALTVCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067397 | |
| Record name | Benzene, 2-isocyanato-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylphenyl isocyanate | |
CAS RN |
28556-81-2 | |
| Record name | 2,6-Dimethylphenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28556-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Xylyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028556812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 28556-81-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165602 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 2-isocyanato-1,3-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 2-isocyanato-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isocyanato-1,3-dimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-XYLYL ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QL5MU0E0C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 2,6-Dimethylphenyl isocyanate relate to its reactivity with metal complexes?
A2: The bulky 2,6-dimethylphenyl group in 2,6-Dimethylphenyl isocyanate plays a crucial role in its reactivity with metal complexes. For instance, in reactions with rhenium(VII) complexes like [ReMe(NBut)3], only one 2,6-dimethylphenyl imido ligand can be selectively substituted. This selectivity is likely due to steric hindrance imposed by the two methyl groups flanking the isocyanate group. []
Q2: Can 2,6-Dimethylphenyl isocyanate be utilized to modify cyclodextrins for chromatographic applications?
A3: Yes, 2,6-Dimethylphenyl isocyanate can be used to derivatize β-cyclodextrins, creating modified stationary phases for normal-phase liquid chromatography. These derivatized cyclodextrins show promise in separating enantiomers, although the mechanism is thought to be independent of inclusion complexation, unlike native β-cyclodextrin. []
Q3: How does 2,6-Dimethylphenyl isocyanate interact with organoactinide complexes?
A4: Studies demonstrate that 2,6-Dimethylphenyl isocyanate readily inserts into the thorium-carbon bond of organoactinide complexes like (ArO)₂Th(CH₂SiMe₃)₂ (where Ar = 2,6-t-Bu₂C₆H₃). This insertion reaction yields a new complex, (ArO)₂Th, showcasing the reactivity of isocyanates with specific metal-carbon bonds. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


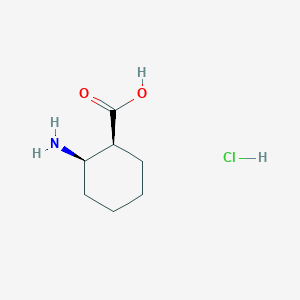
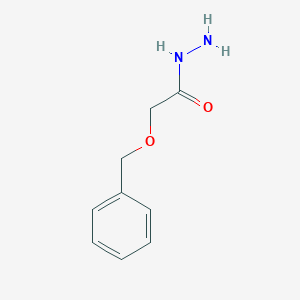



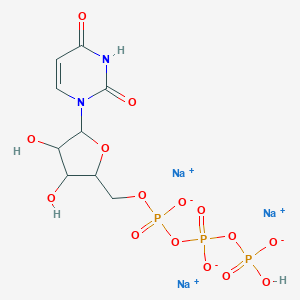
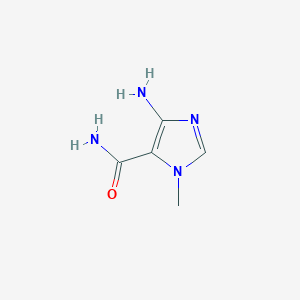
![n-[2-(Dimethylamino)ethyl]benzo[b][1,5]naphthyridine-6-carboxamide](/img/structure/B127794.png)
